molecular formula C12H14O7 B099487 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid CAS No. 18780-67-1

4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid

Cat. No.: B099487
CAS No.: 18780-67-1
M. Wt: 270.23 g/mol
InChI Key: KSIOSIYBQLJZIW-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethoxybenzoic acid (syringic acid) is a phenolic acid derivative of benzoic acid with methoxy groups at positions 3 and 5 and a hydroxyl group at position 4. Its molecular formula is C₉H₁₀O₅, CAS number 530-57-4, and molecular weight 198.17 g/mol . Syringic acid is a natural antioxidant found in plants such as grapes, olives, walnuts, and Acacia melanoxylon, and it is also a depolymerization product of hardwood lignins .

Syringic acid exhibits significant antioxidant activity due to its two methoxy groups, which enhance electron-donating capacity compared to monomethoxy analogs . It demonstrates diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition (e.g., carbonic anhydrases I, II, III, VII) . Additionally, syringic acid has been isolated from medicinal plants like Helicteres hirsuta and Trichilia prieuriana, where it contributes to cytotoxic and antimicrobial effects .

Properties

IUPAC Name

4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O7/c1-4-18-12(15)19-10-8(16-2)5-7(11(13)14)6-9(10)17-3/h5-6H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIOSIYBQLJZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940253
Record name 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid
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Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18780-67-1
Record name 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid
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Record name 4-(Ethoxycarbonyl)oxy-3,5-dimethoxybenzoic acid
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Record name 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid
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Record name 4-(ethoxycarbonyl)oxy-3,5-dimethoxybenzoic acid
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Preparation Methods

Demethylation of 3,4,5-Trimethoxybenzoic Acid

The synthesis begins with 3,4,5-trimethoxybenzoic acid (TMBA), a commercially available precursor. Demethylation of the 4-methoxy group is critical to generate 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). The process described in US4191841A employs alkali hydroxides in ethylene glycol under reflux conditions.

Reaction Conditions:

  • Substrate: 3,4,5-Trimethoxybenzoic acid

  • Reagents: Sodium hydroxide (3.2–4.05 moles per mole of TMBA), ethylene glycol (400 g per mole of TMBA)

  • Temperature: Reflux (≈150°C)

  • Duration: 6–17 hours

  • Workup: Acidification with sulfuric acid (pH 3) followed by crystallization.

This method avoids the impurities associated with traditional sulfuric acid-mediated demethylation, yielding syringic acid with >90% purity. The reaction proceeds via nucleophilic attack by hydroxide ions, cleaving the methyl ether bond at position 4.

Acylation of 4-Hydroxy-3,5-dimethoxybenzoic Acid

The hydroxyl group at position 4 of syringic acid is subsequently functionalized with an ethoxycarbonyloxy moiety. This step involves reacting syringic acid with ethyl chloroformate in the presence of a base, as inferred from the synthesis of related compounds in WO1992019597A1 .

Reaction Conditions:

  • Substrate: 4-Hydroxy-3,5-dimethoxybenzoic acid

  • Reagents: Ethyl chloroformate (1.05–1.2 equivalents), pyridine or triethylamine (1.1 equivalents)

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Temperature: 0–5°C (initial), then room temperature

  • Workup: Quenching with water, extraction with ethyl acetate, and recrystallization from ethanol/water.

The acylation proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of ethyl chloroformate. This step typically achieves yields of 75–85% with minimal side products.

Optimization of Reaction Conditions

Demethylation Efficiency

Key parameters influencing demethylation efficiency include:

ParameterOptimal RangeImpact on Yield/Purity
NaOH Concentration3.2–4.05 moles per TMBAHigher concentrations reduce reaction time but risk over-dealkylation
Ethylene Glycol400 g per mole TMBAActs as both solvent and reactant, ensuring homogeneous mixing
Acidification pH3.0Precipitates product while minimizing residual impurities

Exceeding 4.05 moles of NaOH may lead to partial demethylation of the 3- and 5-methoxy groups, necessitating stringent stoichiometric control.

Acylation Selectivity

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

  • NMR Spectroscopy:

    • 1H NMR (DMSO-d6): δ 1.35 (t, 3H, -OCOOCH2CH3), 3.85 (s, 6H, 3,5-OCH3), 4.25 (q, 2H, -OCOOCH2CH3), 7.15 (s, 2H, aromatic H-2 and H-6).

    • 13C NMR: δ 167.8 (COOH), 153.2 (C-4-OCOO), 148.1 (C-3,5-OCH3), 122.5–108.7 (aromatic carbons).

  • IR Spectroscopy:

    • Peaks at 1740 cm⁻¹ (C=O stretch of carbonate) and 1680 cm⁻¹ (carboxylic acid C=O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) typically reveals a single peak with >98% purity.

Industrial Applications and Scalability Considerations

The scalability of this two-step synthesis is demonstrated in patent US4191841A , where multi-kilogram batches of syringic acid are produced. For the acylation step, continuous-flow reactors may enhance yield by maintaining low temperatures and minimizing reagent degradation. Industrial recrystallization protocols often use ethanol/water mixtures (70:30 v/v) to achieve pharmaceutically acceptable purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Esterification: Formation of esters by reacting with alcohols.

    Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base.

    Oxidation: Conversion to corresponding quinones under oxidative conditions.

Common Reagents and Conditions:

    Esterification: Ethyl chloroformate, sodium hydroxide, room temperature.

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide, elevated temperature.

    Oxidation: Potassium permanganate or hydrogen peroxide, acidic or basic medium.

Major Products Formed:

    Esterification: Ethyl esters.

    Hydrolysis: Syringic acid and ethanol.

    Oxidation: Quinones.

Scientific Research Applications

4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Enzyme Inhibition

  • Syringic acid moderately inhibits carbonic anhydrases (CA I, II, III, VII) with binding scores ranging from -0.14 to -0.74, weaker than chlorogenic acid (-0.93 for CA III) .
  • In contrast, vanillic acid shows weaker inhibition across the same enzymes .

Cytotoxicity and Antimicrobial Effects

  • Syringic acid isolated from Helicteres hirsuta displayed moderate cytotoxicity against cancer cell lines (e.g., Hela, SK-MEL-2) .
  • 4-Chloro-3,5-dimethoxybenzoic acid from Schumannianthus dichotomus exhibits antifungal properties, suggesting halogenation enhances antimicrobial potency .

Research Challenges and Contradictions

  • Antioxidant vs. Enzyme Inhibition : While syringic acid is a potent antioxidant, its enzyme inhibition is moderate, suggesting context-dependent bioactivity .
  • Cytotoxicity Variability : Activity varies by source; for example, syringic acid from Helicteres hirsuta showed moderate effects, whereas derivatives in Trichilia prieuriana were less active .

Biological Activity

4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (ECDBA) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of ECDBA, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of ECDBA is C₁₂H₁₄O₇, with a molecular weight of 270.24 g/mol. Its structure includes an ethoxycarbonyl group and two methoxy groups attached to a benzoic acid framework. This configuration is believed to contribute to its biological activity.

Synthesis Methods

The synthesis of ECDBA typically involves several key reactions, including the coupling of various organic precursors. For instance, it can react with diphenylacetylene to form complex isocoumarin derivatives. The general synthetic pathway includes:

  • Formation of Ethoxycarbonyl Group : Reacting benzoic acid derivatives with ethyl chlorocarbonate.
  • Methoxylation : Introducing methoxy groups through methylation reactions.
  • Final Coupling : Combining the modified benzoic acid with other organic compounds to yield ECDBA.

Research indicates that ECDBA exhibits various biological activities, including:

  • Antioxidant Properties : Similar to other compounds like syringic acid, ECDBA may scavenge free radicals, thereby protecting cellular components from oxidative damage.
  • Anti-inflammatory Effects : Preliminary studies suggest that ECDBA could inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

Case Studies and Experimental Findings

  • Antioxidant Activity : In vitro studies demonstrated that ECDBA significantly reduced oxidative stress markers in cultured cells compared to untreated controls.
  • Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, ECDBA showed a dose-dependent reduction in swelling, outperforming standard anti-inflammatory drugs like acetylsalicylic acid in certain assays.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ECDBA, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,5-Dimethoxybenzoic AcidTwo methoxy groups on a benzoic frameworkCommonly used as a precursor in organic synthesis
Syringic AcidHydroxyl group at the para positionExhibits strong antioxidant properties
Ethyl GallateGallate structure with ethyl esterKnown for its potent antioxidant effects
4-Hydroxybenzoic AcidHydroxyl group at para positionWidely used in food preservation

Research Findings

Recent studies have highlighted the potential applications of ECDBA in various fields:

  • Medicinal Chemistry : Due to its structural characteristics, ECDBA is being investigated for its role as a lead compound in drug development targeting oxidative stress-related diseases.
  • Pharmaceutical Formulations : The compound's solubility and stability make it suitable for formulation into various drug delivery systems.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid?

The compound can be synthesized via esterification of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) using ethyl chloroformate or similar acylating agents. A typical protocol involves reacting syringic acid with ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. The reaction progress is monitored using thin-layer chromatography (TLC), and purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H-NMR and 13C-NMR : To confirm the substitution pattern and ester group presence. Key signals include the ethoxycarbonyloxy protons (~1.3 ppm for CH3 and ~4.2 ppm for OCH2) and aromatic protons (~6.5-7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M-H]⁻ at m/z 283.0822 for C12H14O7) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl/methoxy groups .

Q. What are the recommended storage conditions to maintain compound stability?

Store the compound in an inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ethoxycarbonyloxy group. Avoid prolonged exposure to moisture or acidic/basic conditions, as these may degrade the ester functionality .

Advanced Research Questions

Q. How does the ethoxycarbonyloxy group influence the compound’s hydrolytic stability under physiological conditions?

The ethoxycarbonyloxy group is susceptible to enzymatic or pH-dependent hydrolysis, releasing syringic acid. To assess stability:

  • Conduct kinetic studies in buffered solutions (pH 1–9) and monitor degradation via HPLC or UPLC-MS/MS .
  • Use simulated gastric/intestinal fluids to evaluate hydrolysis rates relevant to drug delivery systems .

Q. What experimental strategies can elucidate the compound’s role as a prodrug or enzyme inhibitor?

  • α-Glucosidase Inhibition Assays : Adapt protocols from syringic acid studies, where the compound is incubated with α-glucosidase and substrate (e.g., p-nitrophenyl glucopyranoside). Measure inhibition via absorbance changes at 405 nm .
  • Metabolic Pathway Analysis : Use LC-MS/MS to identify hydrolysis products (e.g., syringic acid) in liver microsome or plasma incubations .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its parent compound, syringic acid?

  • Perform dose-response comparisons in antimicrobial or antioxidant assays (e.g., DPPH radical scavenging).
  • Investigate structure-activity relationships (SAR) by synthesizing analogs with varying ester groups.
  • Use molecular docking to assess binding affinities to target enzymes (e.g., tyrosinase or cytochrome P450) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols or dust.
  • Spill Management : Neutralize residues with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Methodological Considerations

  • Chromatographic Purity Assessment : Employ reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to achieve baseline separation of the compound and degradation products .
  • Thermal Stability Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid
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